SX-517

Description

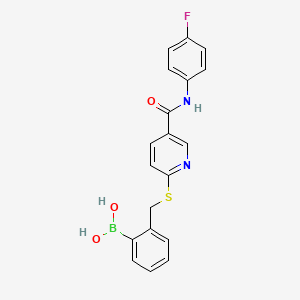

Structure

2D Structure

Properties

CAS No. |

1240494-13-6 |

|---|---|

Molecular Formula |

C19H16BFN2O3S |

Molecular Weight |

382.2 g/mol |

IUPAC Name |

[2-[[5-[(4-fluorophenyl)carbamoyl]-2-pyridinyl]sulfanylmethyl]phenyl]boronic acid |

InChI |

InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |

InChI Key |

VZRIHFZJVIOJBE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SX-517; SX 517; SX517. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery of SX-517, a Novel CXCR1/2 Antagonist

Introduction

The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G protein-coupled receptors that play a pivotal role in the activation and recruitment of neutrophils, key mediators of inflammation.[1][2] Their ligands, particularly CXCL8 (Interleukin-8), which binds to both CXCR1 and CXCR2, and CXCL1 (GROα), a selective agonist for CXCR2, are implicated in a range of inflammatory diseases and certain cancers.[1][3] This has made CXCR1 and CXCR2 significant targets for therapeutic intervention. This technical guide details the discovery of SX-517, a potent, noncompetitive, dual antagonist of CXCR1 and CXCR2, representing a novel class of boronic acid-containing chemokine receptor inhibitors.[1]

Quantitative Data Summary

The inhibitory activity of this compound was quantified across various in vitro assays, demonstrating its potency as a dual CXCR1/2 antagonist. The data is summarized in the table below.

| Assay Type | Ligand | Cell Type | IC50 (nM) | Reference |

| Ca²⁺ Flux | CXCL1 | Human Polymorphonuclear Cells (hPMNs) | 38 | |

| Ca²⁺ Flux | CXCL8 | Human Polymorphonuclear Cells (hPMNs) | 36 | |

| [³⁵S]GTPγS Binding | CXCL8 | HEK293 cells expressing CXCR2 | 60 ± 7 | |

| Ca²⁺ Flux | CXCL8 | HEK293 cells expressing CXCR1 | 880 | |

| Ca²⁺ Flux | CXCL8 | HEK293 cells expressing CXCR2 | 210 |

Mechanism of Action and Signaling Pathway

This compound functions as a noncompetitive antagonist of both CXCR1 and CXCR2. This was demonstrated by its inability to displace the binding of the radiolabeled ligand [¹²⁵I]-CXCL8 to membranes from HEK293 cells stably expressing CXCR2. Instead of competing with the natural ligands at the orthosteric binding site, this compound is believed to act at an allosteric or intracellular site to inhibit receptor signaling.

Upon agonist binding (e.g., CXCL8), CXCR1/2 receptors activate heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits. These subunits then trigger downstream signaling cascades, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺ flux), and the PI3K and MAPK/ERK pathways, which are involved in cell migration and proliferation. This compound effectively blocks these downstream events, including Ca²⁺ flux and ERK1/2 phosphorylation.

Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The discovery and characterization of this compound involved several key in vitro and in vivo assays.

Calcium Flux Assay in Human Polymorphonuclear Cells (hPMNs)

This assay was used as the primary screen to evaluate the inhibitory effect of compounds on CXCR1/2 activation.

-

Objective: To measure a compound's ability to inhibit CXCL1- or CXCL8-stimulated release of intracellular calcium.

-

Methodology:

-

Cell Preparation: Isolate hPMNs from the whole blood of healthy human donors.

-

Dye Loading: Load the isolated hPMNs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or vehicle control.

-

Stimulation: Stimulate the cells with a specific agonist, either CXCL1 or CXCL8.

-

Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometer. The increase in fluorescence corresponds to the increase in intracellular Ca²⁺ concentration.

-

Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

-

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptor, a proximal event to ligand binding.

-

Objective: To determine the effect of this compound on CXCL8-induced G-protein activation in cells expressing CXCR2.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CXCR2.

-

Assay Reaction: Incubate the membranes with a fixed concentration of CXCL8, various concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Allow the binding reaction to proceed at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound [³⁵S]GTPγS.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Analysis: Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the specific [³⁵S]GTPγS binding induced by CXCL8.

-

Caption: Experimental workflow for the Calcium Flux Assay.

ERK1/2 Phosphorylation Assay

This assay assesses the inhibition of a key downstream signaling event mediated by CXCR2.

-

Objective: To evaluate the ability of this compound to block CXCL8-induced phosphorylation of ERK1/2.

-

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing CXCR2.

-

Pre-treatment: Treat the cells with this compound (e.g., 10 μM) for a specified time.

-

Stimulation: Stimulate the cells with CXCL8 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 min).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, assessing the level of inhibition.

-

In Vivo Murine Air-Pouch Model of Inflammation

This model was used to assess the anti-inflammatory efficacy of this compound in a living organism.

-

Objective: To determine if this compound can inhibit neutrophil-predominated inflammation in vivo.

-

Methodology:

-

Model Induction: Create a subcutaneous air pouch on the backs of male CD1 SWISS mice by injecting sterile air.

-

Inflammation Induction: Inject an inflammatory agent (e.g., carrageenan) into the pouch to induce an inflammatory response and neutrophil recruitment.

-

Compound Administration: Administer this compound intravenously at a specified dose (e.g., 0.2 mg/kg) at the time of inflammation induction. A control group receives a vehicle.

-

Pouch Lavage: After a set period (e.g., 4 hours), collect the cellular exudate from the pouch by washing it with saline.

-

Cell Counting: Determine the total number of inflammatory cells (leukocytes) in the lavage fluid using a cell counter.

-

Analysis: Compare the total cell counts between the this compound-treated group and the vehicle-treated control group to determine the percentage of inflammation inhibition.

-

Conclusion

The discovery of this compound marked a significant advancement in the development of CXCR1/2 antagonists. Its unique boronic acid structure and noncompetitive mechanism of action distinguish it from other inhibitors. Through a series of rigorous in vitro and in vivo experiments, this compound was identified as a potent dual inhibitor of CXCR1 and CXCR2, effectively blocking key signaling events such as calcium mobilization and ERK phosphorylation, and demonstrating significant anti-inflammatory activity in a murine model. These findings establish this compound as a novel and valuable pharmacological tool and a promising lead compound for the development of therapeutics targeting neutrophil-driven inflammatory diseases.

References

- 1. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to SX-517: A Noncompetitive Dual Antagonist of CXCR1 and CXCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of SX-517, a potent, noncompetitive dual antagonist of the chemokine receptors CXCR1 and CXCR2. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the relevant signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of this compound's mechanism of action and evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, is a novel boronic acid-containing compound.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid | [1] |

| CAS Number | 1240494-13-6 | [1] |

| Molecular Formula | C₁₉H₁₆BFN₂O₃S | [1] |

| Molecular Weight | 382.22 g/mol | |

| SMILES | B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)O | |

| InChI | InChI=1S/C19H16BFN2O3S/c21-13-7-5-12(6-8-13)22-19(25)15-4-3-14(23-10-15)27-9-11-1-2-1-1-16(11)20(24)26/h1-8,10H,9H2,(H,22,25)(H2,24,26) | |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bonds | 7 | |

| Solubility | DMSO: 100 mg/mL (261.63 mM; requires ultrasonic assistance) |

Pharmacological Properties and Mechanism of Action

This compound is a potent, noncompetitive antagonist of both CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs) that play a crucial role in inflammatory responses. The primary ligands for these receptors are chemokines such as CXCL1 (for CXCR2) and CXCL8 (for both CXCR1 and CXCR2). By inhibiting these receptors, this compound effectively blocks downstream signaling pathways, leading to a reduction in inflammatory cell recruitment and activation.

In Vitro Activity

The inhibitory activity of this compound has been quantified in several key in vitro assays.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line/System | Ligand | IC₅₀ | Reference |

| Ca²⁺ Flux | Human Polymorphonuclear (PMN) cells | CXCL1 | 38 nM | |

| [³⁵S]GTPγS Binding | HEK293 cells stably expressing CXCR2 | CXCL8 | 60 nM | |

| ERK1/2 Phosphorylation | HEK293 cells stably expressing CXCR2 | CXCL8 | Inhibition observed at 10 µM |

In Vivo Activity

This compound has demonstrated significant anti-inflammatory effects in a murine model of inflammation.

Table 3: In Vivo Activity of this compound

| Model | Species | Dose | Effect | Reference |

| Carrageenan-induced air pouch | Mouse | 0.2 mg/kg (intravenous) | Significant inhibition of inflammation |

Signaling Pathway

CXCR1 and CXCR2 are coupled to the Gαi subunit of heterotrimeric G proteins. Ligand binding triggers a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gαi and Gβγ). Both subunits initiate downstream signaling cascades, including the activation of Phospholipase Cβ (PLCβ) and Phosphatidylinositol 3-kinase (PI3K). PLCβ activation leads to an increase in intracellular calcium concentrations ([Ca²⁺]i), while PI3K activation can lead to the phosphorylation of Akt and subsequently influence various cellular processes. Another important downstream event is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2. This compound, as a noncompetitive antagonist, inhibits these signaling events.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

CXCL1-Stimulated Ca²⁺ Flux Assay in Human Neutrophils

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) in human neutrophils following stimulation with the chemokine CXCL1.

-

Isolation of Human Polymorphonuclear (PMN) Cells: Isolate PMNs from fresh human blood using standard density gradient centrifugation methods.

-

Dye Loading: Resuspend the isolated PMNs in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) and load with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating at room temperature in the dark.

-

Compound Incubation: Wash the cells to remove excess dye and resuspend in buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation and Measurement: Transfer the cell suspension to a fluorometer cuvette. Establish a baseline fluorescence reading. Inject a solution of CXCL1 to stimulate the cells and continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. The change in fluorescence corresponds to the change in [Ca²⁺]i.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and normalize to the response of the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

CXCL8-Induced [³⁵S]GTPγS Binding Assay

This assay assesses the ability of this compound to inhibit G protein activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the target receptor.

-

Membrane Preparation: Culture HEK293 cells stably expressing human CXCR2. Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Binding Reaction: In a microplate, combine the cell membranes, varying concentrations of this compound or vehicle control, the stimulating ligand CXCL8, and [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: Dry the filters and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Normalize the data to the response induced by CXCL8 in the absence of an inhibitor and calculate the IC₅₀ value.

CXCL8-Induced ERK1/2 Phosphorylation Assay

This assay determines the effect of this compound on the downstream signaling event of ERK1/2 phosphorylation in response to receptor activation.

-

Cell Culture and Starvation: Culture HEK293 cells stably expressing CXCR2 to near confluency. Serum-starve the cells overnight to reduce basal levels of ERK1/2 phosphorylation.

-

Compound Treatment and Stimulation: Pre-treat the starved cells with this compound (e.g., 10 µM) or vehicle for a specified time. Stimulate the cells with CXCL8 for various time points.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the level of phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.

Murine Air Pouch Model of Inflammation

This in vivo model is used to assess the anti-inflammatory properties of a compound in a localized inflammatory environment.

-

Pouch Formation: In mice (e.g., BALB/c strain), create a subcutaneous air pouch by injecting sterile air into the dorsal region. Repeat the air injection after a few days to maintain the pouch.

-

Compound Administration: Administer this compound (e.g., 0.2 mg/kg) or vehicle control intravenously.

-

Induction of Inflammation: After a specified time following compound administration, inject a pro-inflammatory agent, such as carrageenan, into the air pouch.

-

Exudate Collection: At a defined time point after carrageenan injection (e.g., 4 hours), euthanize the mice and collect the inflammatory exudate from the air pouch by washing the pouch with sterile saline.

-

Analysis:

-

Measure the volume of the collected exudate.

-

Perform a total and differential cell count on the exudate to determine the number of infiltrating leukocytes, particularly neutrophils.

-

-

Data Analysis: Compare the exudate volume and cell counts between the this compound-treated group and the vehicle control group to determine the percentage of inhibition of inflammation.

Conclusion

This compound is a potent and specific dual antagonist of the CXCR1 and CXCR2 receptors. Its ability to inhibit key downstream signaling events, including calcium mobilization and ERK1/2 phosphorylation, translates into significant anti-inflammatory activity both in vitro and in vivo. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the CXCR1/2 signaling axis.

References

SX-517: A Novel Boronic Acid Pharmacophore for CXCR1/2 Antagonism

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

SX-517, chemically known as 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, has emerged as a first-in-class, potent, and noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These G protein-coupled receptors (GPCRs) play a pivotal role in the inflammatory cascade, primarily through the recruitment and activation of neutrophils. The unique boronic acid pharmacophore of this compound represents a significant advancement in the development of therapeutics targeting inflammatory diseases with a substantial neutrophil component. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure

IUPAC Name: 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid

Molecular Formula: C₁₉H₁₅BFN₃O₃S

Molecular Weight: 411.22 g/mol

Quantitative Biological Activity

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays, demonstrating its potent antagonism of CXCR1 and CXCR2. The key quantitative data are summarized in the table below for ease of comparison.

| Assay | Target/Stimulus | Cell Type/System | Readout | IC₅₀ (nM) | In Vivo Efficacy |

| Calcium Flux Inhibition | CXCL1 | Human Polymorphonuclear Cells (PMNs) | Intracellular Ca²⁺ Flux | 38 | - |

| [³⁵S]GTPγS Binding Antagonism | CXCL8 | HEK293 cells expressing CXCR2 | [³⁵S]GTPγS Binding | 60 | - |

| ERK1/2 Phosphorylation Inhibition | CXCL8 | HEK293 cells expressing CXCR2 | ERK1/2 Phosphorylation | - | - |

| In Vivo Anti-inflammatory Activity | Thioglycollate | Murine Model (mice) | Neutrophil Infiltration | - | Significant inhibition at 0.2 mg/kg (intravenous) |

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effect by acting as a noncompetitive antagonist of CXCR1 and CXCR2. This means it does not compete with the natural chemokine ligands (like CXCL1 and CXCL8) for the same binding site on the receptor. Instead, it is thought to bind to an allosteric site, inducing a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.

The binding of chemokines such as CXCL1 and CXCL8 to CXCR1 and CXCR2 initiates a signaling cascade that is crucial for neutrophil activation and chemotaxis. This process begins with the activation of a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits. These subunits then activate downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which activates Akt and other downstream targets. Both pathways converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which ultimately leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by inhibiting receptor activation, effectively blocks these downstream signaling events.

CXCR1/2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Synthesis of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (this compound)

The synthesis of this compound is a multi-step process. A general outline based on the discovery publication is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.

General Synthetic Workflow for this compound.

Detailed Protocol (Representative):

-

Preparation of 6-chloro-N-(4-fluorophenyl)nicotinamide: To a solution of 4-fluoroaniline in a suitable solvent (e.g., dichloromethane), add 6-chloronicotinoyl chloride dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature. The product is then isolated and purified.

-

Preparation of 6-mercapto-N-(4-fluorophenyl)nicotinamide: The 6-chloro-N-(4-fluorophenyl)nicotinamide is reacted with a thiolating agent, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like dimethylformamide (DMF).

-

Synthesis of this compound: The 6-mercapto-N-(4-fluorophenyl)nicotinamide is then alkylated with 2-(bromomethyl)phenylboronic acid in the presence of a base (e.g., sodium hydroxide) in a solvent such as ethanol. The final product, this compound, is purified by chromatography.

CXCL1-Stimulated Calcium Flux Assay in Human Polymorphonuclear Cells (PMNs)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration in human neutrophils upon stimulation with the chemokine CXCL1.

Materials:

-

Human PMNs (isolated from fresh human blood)

-

CXCL1 (recombinant human)

-

This compound

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Pluronic F-127

-

Probenecid

-

Fluorescence plate reader capable of ratiometric measurements (Ex: 340/380 nm, Em: 510 nm)

Protocol:

-

PMN Isolation: Isolate PMNs from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Dye Loading: Resuspend the isolated PMNs in HBSS. Load the cells with Fura-2 AM (typically 1-5 µM) in the presence of Pluronic F-127 and probenecid for 30-60 minutes at 37 °C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Pre-incubate the Fura-2 loaded PMNs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37 °C.

-

Stimulation and Measurement: Place the cell suspension in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject CXCL1 to a final concentration known to elicit a robust calcium response. Immediately begin recording the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Data Analysis: The ratio of the fluorescence intensities (340/380 nm) is calculated to determine the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak calcium response in the presence of the compound to the vehicle control. IC₅₀ values are calculated from the dose-response curves.

[³⁵S]GTPγS Binding Assay in HEK293 Cells Expressing CXCR2

This assay assesses the ability of this compound to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to CXCR2.

Materials:

-

Membranes from HEK293 cells stably expressing human CXCR2

-

[³⁵S]GTPγS (radiolabeled)

-

GTPγS (unlabeled)

-

GDP

-

CXCL8 (recombinant human)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare crude membranes from HEK293-CXCR2 cells by homogenization and centrifugation.

-

Assay Setup: In a microplate, combine the cell membranes, varying concentrations of this compound or vehicle, CXCL8 (at a concentration that gives a submaximal response), and GDP.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for a specified time (e.g., 60 minutes) at 30 °C.

-

Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measurement: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding is calculated, and the inhibitory effect of this compound is determined. IC₅₀ values are generated from concentration-response curves.

ERK1/2 Phosphorylation Assay

This assay determines the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule in the CXCR2 pathway.

Materials:

-

HEK293 cells stably expressing CXCR2

-

CXCL8 (recombinant human)

-

This compound

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture and Treatment: Culture HEK293-CXCR2 cells to near confluency. Serum-starve the cells overnight. Pre-treat the cells with different concentrations of this compound or vehicle for a defined period.

-

Stimulation: Stimulate the cells with CXCL8 for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

In Vivo Murine Model of Inflammation

A common model to assess the anti-inflammatory effects of compounds like this compound is the thioglycollate-induced peritonitis model.

Materials:

-

Mice (e.g., C57BL/6)

-

Thioglycollate broth (sterile)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer and antibodies for neutrophil markers (e.g., Ly6G)

Protocol:

-

Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with sterile thioglycollate broth to induce an inflammatory response and recruit neutrophils to the peritoneal cavity.

-

Compound Administration: Administer this compound (e.g., 0.2 mg/kg) or vehicle control intravenously (i.v.) at a specified time point relative to the thioglycollate injection (e.g., shortly before or after).

-

Peritoneal Lavage: At a predetermined time after thioglycollate injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect the inflammatory cells.

-

Cell Counting and Analysis: Count the total number of cells in the peritoneal lavage fluid.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G) and analyze by flow cytometry to quantify the number of neutrophils.

-

Data Analysis: Compare the number of neutrophils in the peritoneal cavity of this compound-treated mice to that of vehicle-treated mice to determine the in vivo anti-inflammatory efficacy.

Conclusion

This compound stands out as a pioneering molecule in the field of chemokine receptor antagonism due to its novel boronic acid pharmacophore and its noncompetitive mechanism of action. The potent in vitro and in vivo activities make it a valuable tool for studying the roles of CXCR1 and CXCR2 in inflammatory processes and a promising lead compound for the development of new anti-inflammatory therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and to explore the therapeutic potential of this innovative class of compounds.

Initial In Vitro Characterization of SX-517: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of SX-517, a potent and noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and drug discovery.

Introduction to this compound

This compound, chemically known as 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, is a novel small molecule that has demonstrated significant potential as an antagonist of CXCR1 and CXCR2. These G protein-coupled receptors (GPCRs) play a crucial role in the inflammatory response by mediating the chemotaxis of neutrophils in response to chemokines such as CXCL1 and CXCL8 (Interleukin-8). Dysregulation of CXCR1/2 signaling is implicated in a variety of inflammatory diseases and cancer. This compound represents a unique class of boronic acid-containing compounds that exhibit a noncompetitive mechanism of inhibition, making it a valuable tool for studying CXCR1/2 signaling and a potential therapeutic candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.

Table 1: Inhibitory Potency of this compound in Functional Assays

| Assay Type | Cell Type | Stimulus | Measured Effect | IC50 (nM) | Citation |

| Calcium Flux | Human Polymorphonuclear Cells (PMNs) | CXCL1 | Inhibition of Ca2+ mobilization | 38 | [1][2] |

| Calcium Flux | Human Polymorphonuclear Cells (PMNs) | CXCL8 | Inhibition of Ca2+ mobilization | 36 | [2] |

| GTPγS Binding | HEK293 cells stably expressing human CXCR2 | CXCL8 (10 nM) | Antagonism of [35S]GTPγS binding | 60 | [1][2] |

Table 2: Selectivity of this compound

| Assay Type | Cell Type | Stimulus | Effect of this compound | Citation |

| Calcium Flux | Human PMNs | C5a | No effect | |

| Calcium Flux | Human PMNs | fMLF | No effect | |

| Calcium Flux | Human PMNs | PAF | No effect |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Calcium Flux Assay in Human Polymorphonuclear Cells (PMNs)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by chemokine receptor agonists.

Materials:

-

Human Polymorphonuclear Cells (PMNs), freshly isolated

-

Hank's Balanced Salt Solution without Ca2+ and Mg2+ (HBSS-)

-

HEPES buffer

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

CXCL1 or CXCL8 (human recombinant)

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities

Protocol:

-

PMN Isolation: Isolate human PMNs from fresh whole blood using standard density gradient centrifugation methods.

-

Cell Loading: Resuspend the isolated PMNs in HBSS- supplemented with 10 mM HEPES. Load the cells with Fluo-4 AM dye (typically 1-5 µM) in the presence of an equal concentration of Pluronic F-127 to aid in dye solubilization. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells twice with HBSS- containing 10 mM HEPES to remove extracellular dye.

-

Cell Plating: Resuspend the washed cells in HBSS- with HEPES and plate them into a 96-well black, clear-bottom microplate at a density of approximately 1-5 x 10^5 cells per well.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the microplate into a fluorescence plate reader. Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

-

Agonist Injection and Data Acquisition: Inject a pre-determined concentration of CXCL1 or CXCL8 into the wells while simultaneously recording the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium mobilization.

-

Data Analysis: The peak fluorescence intensity following agonist injection is measured. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium flux compared to the control (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

[35S]GTPγS Binding Assay in HEK293-CXCR2 Cell Membranes

This assay assesses the ability of this compound to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to CXCR2.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

-

Membrane preparation buffer (e.g., Tris-HCl buffer)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

-

[35S]GTPγS (radioligand)

-

GDP (Guanosine diphosphate)

-

CXCL8 (human recombinant)

-

This compound

-

Scintillation vials and scintillation fluid

-

Glass fiber filter mats

-

Filtration apparatus

Protocol:

-

Membrane Preparation: Harvest HEK293-CXCR2 cells and lyse them in a hypotonic buffer. Isolate the cell membranes by differential centrifugation. Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), assay buffer, GDP (to reduce basal binding), and varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of CXCL8 to the wells to stimulate GTPγS binding. For antagonist testing, pre-incubate the membranes with this compound before adding the agonist.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction. Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The inhibitory effect of this compound is calculated as the percentage reduction in agonist-stimulated [35S]GTPγS binding. IC50 values are determined from concentration-response curves.

ERK1/2 Phosphorylation Assay in HEK293-CXCR2 Cells

This Western blot-based assay measures the ability of this compound to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the CXCR2 signaling cascade.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

Cell culture medium (e.g., DMEM) with and without serum

-

CXCL8 (human recombinant)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Protocol:

-

Cell Culture and Serum Starvation: Culture HEK293-CXCR2 cells to ~80-90% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-18 hours prior to the experiment.

-

Compound Treatment and Stimulation: Pre-incubate the serum-starved cells with varying concentrations of this compound for 30-60 minutes. Subsequently, stimulate the cells with a fixed concentration of CXCL8 for a short period (typically 5-15 minutes) at 37°C.

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of phospho-ERK1/2 to total ERK1/2. The inhibitory effect of this compound is determined by comparing the phosphorylation levels in treated versus untreated, agonist-stimulated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: CXCR1/2 Signaling Pathway and the inhibitory action of this compound.

References

No Publicly Available In Vivo Data for SX-517 in Inflammation Models

Despite a comprehensive search for preliminary in vivo studies of the compound SX-517 in inflammation models, no publicly available scientific literature, technical guides, or whitepapers detailing its effects were identified. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway visualizations for this compound is not possible at this time.

The search for "in vivo studies of this compound in inflammation" and "this compound mechanism of action in inflammatory models" did not yield any specific results for a compound designated as this compound. The search results did, however, provide information on other investigational and approved anti-inflammatory compounds, highlighting the types of in vivo models and methodologies commonly employed in this area of research. These include models such as lipopolysaccharide (LPS)-induced lung injury and sepsis, as well as Freund's complete adjuvant (FCA)-induced arthritis.

The available literature on other compounds demonstrates standard practices for presenting data from such studies. This typically includes:

-

Quantitative Data Tables: Summarizing dose-dependent effects on inflammatory markers like cytokines (e.g., IL-1β, IL-6, TNF-α), changes in immune cell infiltration, and physiological outcomes such as paw volume or arthritic index.

-

Detailed Experimental Protocols: Outlining the specifics of the animal models used, including species, induction of inflammation, treatment regimens (dosing, frequency, route of administration), and the analytical methods employed for assessing outcomes (e.g., ELISA, qPCR, Western blotting, histology).

-

Signaling Pathway Diagrams: Visual representations of the molecular mechanisms through which a compound exerts its anti-inflammatory effects, often depicting pathways like NF-κB signaling.

While these examples provide a framework for the requested technical guide, the absence of any specific data for this compound prevents the generation of the required content. Researchers, scientists, and drug development professionals interested in the in vivo anti-inflammatory profile of this compound are encouraged to consult proprietary research from the developing organization or await future publications in peer-reviewed journals.

The Role of CXCR1 and CXCR2 in Neutrophil Activation and Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2), pivotal mediators of neutrophil function. It details their signaling mechanisms, roles in neutrophil activation and recruitment, and key experimental methodologies used in their study.

Introduction to the CXCR1/2 Axis

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system.[1][2] Their rapid recruitment to sites of infection or injury is critical for host defense, involving processes like phagocytosis, degranulation, and the formation of Neutrophil Extracellular Traps (NETs).[1][2] This recruitment and subsequent activation are tightly regulated by a class of small signaling proteins known as chemokines.

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) highly expressed on the surface of neutrophils that play a central role in mediating neutrophil responses.[3] They are activated by a specific subset of chemokines, primarily those containing a glutamate-leucine-arginine (ELR) motif. Given their critical function in inflammation, the CXCR1/2 axis is implicated in numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer, making it a significant target for therapeutic intervention.

Receptor-Ligand Interactions

While CXCR1 and CXCR2 share 78% sequence homology, they exhibit distinct ligand specificities and affinities, which contributes to their unique and sometimes overlapping functions.

-

CXCR2 is considered the more promiscuous receptor, binding with high affinity to all seven ELR-positive CXC chemokines in humans: CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8.

-

CXCR1 , in contrast, is more selective, primarily binding with high affinity to CXCL8 (also known as Interleukin-8, IL-8) and with lower affinity to CXCL6.

This differential ligand recognition allows for a nuanced regulation of neutrophil responses depending on the specific chemokine milieu present in a particular inflammatory context.

Data Presentation: Ligand Binding Affinities

The following table summarizes the binding characteristics of various chemokines for CXCR1 and CXCR2.

| Ligand | Receptor | Binding Affinity (Kd) | Key References |

| CXCL8 (IL-8) | CXCR1 | ~1-4 nM | |

| CXCR2 | ~1-4 nM | ||

| All other NACs | CXCR2 | ~1 nM | |

| CXCL5 | CXCR1 | ~40 nM | |

| CXCR2 | ~11 nM | ||

| CXCL1, CXCL2, CXCL3, CXCL7 | CXCR1 | Low affinity (>100-fold higher concentration than for CXCR2) |

NACs: Neutrophil-Activating Chemokines (CXCL1, 2, 3, 5, 6, 7, 8)

Intracellular Signaling Pathways

Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of intracellular signaling cascades primarily through the Gαi class of G-proteins. Activation results in the dissociation of the Gαi and Gβγ subunits, each initiating distinct downstream pathways that orchestrate the neutrophil's response.

Core Signaling Cascades

Both receptors activate common pathways crucial for chemotaxis and cell survival:

-

Phospholipase C (PLC) Pathway : The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is essential for cell migration and degranulation.

-

PI3K/Akt Pathway : This pathway is critical for cell migration, survival, and proliferation.

-

Ras/MAPK Pathway : Activation of the Ras-Raf-MEK-ERK signaling cascade also contributes to cell proliferation and survival.

Differential Signaling and Functional Divergence

A key difference between the two receptors lies in the activation of Phospholipase D (PLD).

-

CXCR1 signaling uniquely leads to the activation of PLD. PLD activation is essential for the generation of reactive oxygen species (ROS) and the subsequent oxidative burst, a critical microbicidal function of neutrophils.

-

CXCR2 does not activate the PLD pathway. It is, however, more sensitive to lower ligand concentrations and is believed to be the primary receptor for initiating neutrophil recruitment to the site of inflammation, while CXCR1 mediates effector functions like oxidative burst once the neutrophils have arrived.

References

Boronic Acid-Containing Molecules as Chemokine Receptor Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the inflammatory response, immune cell trafficking, and have been implicated in various pathologies including autoimmune diseases, cancer, and HIV infection. Consequently, they have emerged as attractive therapeutic targets for the development of novel antagonists. Among the diverse chemical scaffolds explored, molecules incorporating a boronic acid moiety have shown significant promise as potent and effective chemokine receptor inhibitors. The unique ability of the boronic acid group to form reversible covalent bonds with specific amino acid residues within the receptor binding pocket offers a distinct mechanism of action, often leading to high potency and prolonged duration of action.

This technical guide provides a comprehensive overview of the current landscape of boronic acid-containing molecules as chemokine receptor inhibitors, with a primary focus on the well-studied CXCR1 and CXCR2 receptors. It delves into their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Mechanism of Action: Noncompetitive Allosteric Inhibition

A key characteristic of many boronic acid-containing chemokine receptor inhibitors is their noncompetitive, allosteric mode of action.[1][2] Unlike competitive antagonists that directly compete with endogenous chemokines for the orthosteric binding site, these allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor, rendering it incapable of binding to its cognate chemokine ligands or unable to initiate downstream signaling cascades upon ligand binding.

The boronic acid functional group is crucial to this mechanism. It can form a reversible covalent bond with nucleophilic residues, such as serine or threonine, located within the allosteric binding pocket. This transient covalent interaction can contribute to the high affinity and prolonged receptor occupancy observed with these inhibitors. For instance, the pioneering boronic acid CXCR1/2 antagonist, SX-517, potently inhibits chemokine-induced signaling without displacing the binding of radiolabeled CXCL8, a key ligand for these receptors.[3][4]

Quantitative Data: Potency of Boronic Acid Inhibitors

The potency of boronic acid-containing chemokine receptor inhibitors is typically evaluated through various in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their efficacy. The following tables summarize the reported IC50 values for key boronic acid inhibitors targeting CXCR1, CXCR2, and CXCR3.

Table 1: Boronic Acid Inhibitors of CXCR1 and CXCR2

| Compound | Target(s) | Assay | IC50 (nM) | Reference |

| This compound | CXCR1/CXCR2 | CXCL1-induced Ca2+ flux in human PMNs | 38 | [3] |

| This compound | CXCR2 | CXCL8-induced [35S]GTPγS binding | 60 | |

| SX-576 | CXCR1 | IL8-mediated Ca2+ release in RBL cells | 31 | |

| SX-576 | CXCR2 | IL8-mediated Ca2+ release in RBL cells | 21 |

Table 2: Boronic Acid Inhibitors of CXCR3

| Compound | Target | Assay | IC50 (nM) | Reference |

| Compound 14 | CXCR3 | [35S]GTPγS accumulation | Not explicitly stated, but identified as a potent modulator. |

Note: While research on boronic acid inhibitors for other chemokine receptors like CCR5 exists, specific compounds with well-defined quantitative data are less prevalent in publicly available literature.

Experimental Protocols

General Synthesis of Arylboronic Acid-Containing Nicotinamide Derivatives

A common scaffold for CXCR1/2 inhibitors involves a nicotinamide core functionalized with a sulfur-linked arylboronic acid. The synthesis of a representative compound, such as this compound, generally follows these key steps:

Scheme 1: Exemplary Synthesis of a Boronic Acid CXCR1/2 Inhibitor

Caption: General synthetic workflow for boronic acid chemokine inhibitors.

Methodology:

-

S-Alkylation: 6-Mercaptonicotinic acid is reacted with an appropriate haloalkyl-substituted phenylboronic acid (e.g., 2-(bromomethyl)phenylboronic acid) in the presence of a base (e.g., triethylamine) in a suitable solvent like DMF.

-

Amide Coupling: The resulting carboxylic acid intermediate is then coupled with an aniline derivative (e.g., 4-fluoroaniline) using a standard coupling agent such as EDC/HOBt or HATU to form the amide bond.

-

Boronic Acid Protection (Optional but recommended): To facilitate purification and subsequent reactions, the boronic acid moiety is often protected as a boronate ester, for example, by reacting with pinacol.

-

Deprotection: The protecting group is removed under acidic or other appropriate conditions to yield the final arylboronic acid-containing inhibitor.

-

Purification: Purification at each step is typically achieved by column chromatography or recrystallization.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit chemokine-induced increases in intracellular calcium concentration, a hallmark of GPCR activation.

Workflow: Intracellular Calcium Flux Assay

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Protocol:

-

Cell Preparation:

-

Isolate primary cells, such as human polymorphonuclear neutrophils (PMNs), or use a stable cell line (e.g., HEK293 or RBL) engineered to express the chemokine receptor of interest (e.g., CXCR1 or CXCR2).

-

Wash the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Indo-1 AM) by incubating at 37°C for 30-60 minutes in the dark.

-

Wash the cells to remove extracellular dye.

-

-

Assay Procedure:

-

Aliquot the dye-loaded cells into a 96-well plate.

-

Add varying concentrations of the boronic acid inhibitor to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Measure the baseline fluorescence using a plate reader or flow cytometer capable of kinetic readings.

-

Add a pre-determined concentration of the chemokine agonist (e.g., CXCL8) to induce a calcium response.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different wavelengths (e.g., 340 nm/380 nm excitation, 510 nm emission).

-

Determine the peak calcium response for each condition.

-

Calculate the percentage of inhibition of the agonist-induced response by the inhibitor at each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the chemokine receptor, providing a more proximal readout of receptor activation than calcium mobilization.

Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for the [35S]GTPγS binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Harvest cells expressing the target chemokine receptor.

-

Homogenize the cells in a cold buffer (e.g., Tris-HCl, MgCl2, EGTA).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, varying concentrations of the boronic acid inhibitor, a fixed concentration of GDP (e.g., 10 µM), and the chemokine agonist (e.g., 10 nM CXCL8).

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Wash the filters multiple times with cold wash buffer.

-

-

Data Analysis:

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).

-

Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding at each inhibitor concentration.

-

Plot the data and determine the IC50 value as described for the calcium flux assay.

-

Signaling Pathways

Upon activation by their cognate chemokines, CXCR1 and CXCR2 initiate a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of multiple downstream effector pathways that ultimately mediate cellular responses such as chemotaxis, degranulation, and gene transcription.

CXCR1/CXCR2 Signaling Cascade

Caption: Key signaling pathways downstream of CXCR1/CXCR2 activation.

Pathway Description:

-

G Protein Activation: Ligand binding to CXCR1/CXCR2 induces a conformational change, leading to the exchange of GDP for GTP on the Gαi subunit and the dissociation of the Gαi-GTP and Gβγ subunits.

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

PI3K/Akt Pathway: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B), leading to their activation. The PI3K/Akt pathway is crucial for cell survival and chemotaxis.

-

MAPK Pathways: CXCR1/CXCR2 activation also stimulates the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. These pathways are involved in regulating gene expression, proliferation, and cell survival.

Conclusion

Boronic acid-containing molecules represent a promising class of chemokine receptor inhibitors with a distinct allosteric mechanism of action. Their ability to form reversible covalent interactions within the receptor contributes to their high potency. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the nuanced roles of different chemokine receptors in disease progresses, the continued exploration and optimization of boronic acid-based inhibitors hold the potential to deliver novel and effective therapeutics for a range of inflammatory and immunological disorders.

References

- 1. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of S-substituted 6-mercapto-N-phenyl-nicotinamides

An in-depth literature search for "S-substituted 6-mercapto-N-phenyl-nicotinamides" and closely related chemical structures has revealed a significant scarcity of published research specifically detailing the structure-activity relationship (SAR) of this particular class of compounds. This lack of specific data prevents the creation of a comprehensive technical guide focused solely on this molecular scaffold as requested.

However, the broader class of nicotinamide derivatives has been the subject of extensive research, yielding a wealth of information on their diverse biological activities and SAR. As a valuable alternative, this guide will focus on several well-researched subclasses of N-phenyl-nicotinamides and related structures. By examining the SAR of these analogous series, we can infer potential structure-activity trends that may be relevant to the target compounds and provide a solid foundation for future research in this area.

This guide will provide an in-depth analysis of the following related compound classes:

-

6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

-

N-(Thiophen-2-yl) Nicotinamide Derivatives as Fungicides

-

General N-Phenyl Nicotinamide Derivatives as Apoptosis Inducers and Kinase Inhibitors

For each class, we will present available quantitative data, detail relevant experimental protocols, and visualize key concepts and workflows, adhering to the user's original formatting requirements.

6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Its modulation presents a key target for the development of novel analgesics. A series of 6-phenylnicotinamide derivatives has been identified as potent TRPV1 antagonists.

Structure-Activity Relationship and Quantitative Data

Optimization of the 6-phenylnicotinamide lead compound focused on modifications of both the biaryl and heteroaryl components. The introduction of a fluorine atom at the 4-position of the phenyl ring and a methyl group at the 2-position of the nicotinamide core, along with an N-(2-methylbenzothiazol-5-yl) substituent, resulted in a compound with an excellent overall profile.[1]

Table 1: In Vitro Activity of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

| Compound | R1 | R2 | N-Substituent | IC50 (nM) |

| Lead Compound | H | H | Phenyl | 500 |

| Optimized Compound | 4-F | 2-CH3 | 2-Methylbenzothiazol-5-yl | 10 |

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Calcium Imaging Assay for TRPV1 Antagonism:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations in assay buffer.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

-

Assay Procedure:

-

Cells are washed to remove excess dye.

-

Baseline fluorescence is measured.

-

Test compounds are added to the cells and incubated.

-

TRPV1 is activated by adding a known agonist (e.g., capsaicin).

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.

-

-

Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Visualization

N-(Thiophen-2-yl) Nicotinamide Derivatives as Fungicides

Fungal infections in plants pose a significant threat to agriculture. Nicotinamide derivatives have been explored as potential fungicides, with N-(thiophen-2-yl) nicotinamides showing promising activity against various phytopathogenic fungi.

Structure-Activity Relationship and Quantitative Data

A study on N-(thiophen-2-yl) nicotinamide derivatives revealed that substitutions on both the nicotinamide and thiophene rings significantly influence their fungicidal activity. For instance, compound 4f from a synthesized series, which has specific substitutions, exhibited excellent fungicidal activity against cucumber downy mildew (CDM), superior to commercial fungicides.

Table 2: Fungicidal Activity of N-(Thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (CDM)

| Compound | Nicotinamide Substituents | Thiophene Substituents | EC50 (mg/L) |

| 4f | 5,6-dichloro, 2-methyl | 4-cyano, 3-methyl, 2-ethoxycarbonyl | 1.96 |

| Diflumetorim | - | - | 21.44 |

| Flumorph | - | - | 7.55 |

Data extracted from a study on N-(thiophen-2-yl) nicotinamide derivatives.[2]

Experimental Protocols

In Vivo Fungicidal Activity Assay (Cucumber Downy Mildew):

-

Plant Cultivation: Cucumber plants are grown to a specific leaf stage in a controlled environment.

-

Compound Formulation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to achieve the desired concentrations.

-

Compound Application: The formulated solutions of the test compounds are sprayed evenly onto the leaves of the cucumber plants.

-

Inoculation: After the sprayed solutions have dried, the plants are inoculated with a suspension of Pseudoperonospora cubensis sporangia.

-

Incubation: The inoculated plants are maintained in a high-humidity environment at an optimal temperature for disease development.

-

Disease Assessment: After a set incubation period, the percentage of leaf area covered by lesions is assessed visually.

-

Data Analysis: The control efficacy of the compounds is calculated relative to the disease severity on untreated control plants. EC50 values are determined from the dose-response data.

Visualization

General N-Phenyl Nicotinamide Derivatives as Apoptosis Inducers and Kinase Inhibitors

N-phenyl nicotinamides have also been identified as a novel class of potent inducers of apoptosis and inhibitors of key kinases involved in cancer progression, such as Kdr (VEGFR2).

Structure-Activity Relationship and Apoptosis Induction

Through high-throughput screening, N-phenyl nicotinamides were identified as inducers of apoptosis. SAR studies led to a significant increase in potency from the initial hit compound to optimized leads. For example, the addition of a methyl group at the 6-position of the nicotinamide ring and modification of the N-phenyl substituent from a 4-methoxy-2-nitro group to a 4-ethoxy-2-nitro group resulted in a 20-fold increase in potency in a caspase activation assay.

Table 3: Apoptosis-Inducing Activity of N-Phenyl Nicotinamide Derivatives in T47D Breast Cancer Cells

| Compound | Nicotinamide Substituent | N-Phenyl Substituent | Caspase Activation EC50 (µM) | Growth Inhibition GI50 (µM) |

| Screening Hit | H | 4-methoxy-2-nitrophenyl | ~1.6 | >10 |

| Optimized Lead | 6-methyl | 4-ethoxy-2-nitrophenyl | 0.082 | 0.21 |

Data is illustrative and based on trends reported in the literature.

Signaling Pathway

These compounds have been found to inhibit microtubule polymerization in vitro. Inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which in turn triggers the intrinsic apoptosis pathway, characterized by the activation of caspases.

Conclusion

While specific research on the structure-activity relationship of S-substituted 6-mercapto-N-phenyl-nicotinamides is currently limited, the extensive studies on related nicotinamide derivatives provide valuable insights. The examples of 6-phenylnicotinamides, N-(thiophen-2-yl) nicotinamides, and other N-phenyl nicotinamides demonstrate that modifications to the 6-position of the nicotinamide ring and the N-phenyl substituent are critical for modulating biological activity. These findings offer a strong starting point for the rational design and synthesis of novel S-substituted 6-mercapto-N-phenyl-nicotinamides as potential therapeutic agents. Further research is warranted to explore the specific contributions of the 6-mercapto and S-substituents to the pharmacological profile of this promising, yet underexplored, chemical space.

References

Methodological & Application

Application Note: High-Throughput Screening for CXCR2 Antagonists Using a CXCL1-Induced Calcium Flux Assay with SX-517 as a Reference Compound

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a robust and reproducible in vitro assay to screen for antagonists of the human chemokine receptor CXCR2. The assay measures the inhibition of Chemokine (C-X-C motif) Ligand 1 (CXCL1)-induced intracellular calcium (Ca2+) flux by a test compound. The potent and selective dual CXCR1/CXCR2 antagonist, SX-517, is used as a reference inhibitor to demonstrate the utility of this assay in identifying and characterizing novel CXCR2 antagonists. This protocol is designed for researchers in drug discovery, pharmacology, and cell biology.

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its activation by cognate chemokines, such as CXCL1 (also known as GRO-α), triggers a signaling cascade that leads to neutrophil recruitment and activation at sites of inflammation.[1] Dysregulation of the CXCL1/CXCR2 axis has been implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and certain types of cancer. Consequently, CXCR2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.

A key downstream event following CXCR2 activation is the mobilization of intracellular calcium (Ca2+). This rapid and transient increase in cytosolic Ca2+ can be readily quantified using fluorescent Ca2+ indicators, providing a direct measure of receptor activation. This application note describes a homogeneous, fluorescence-based Ca2+ flux assay for monitoring CXCL1-induced CXCR2 activation in a high-throughput format. We utilize the well-characterized, noncompetitive boronic acid antagonist this compound to validate the assay and demonstrate its suitability for determining the potency of test compounds.[2][3]

Principle of the Assay

The assay is based on the use of a cell-permeant fluorescent Ca2+ indicator, such as Fluo-4 AM. In the cytoplasm of the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the Fluo-4 dye. In its Ca2+-free form, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca2+ released from intracellular stores following CXCR2 activation by CXCL1, the fluorescence of Fluo-4 increases significantly. The change in fluorescence intensity is directly proportional to the intracellular Ca2+ concentration and, therefore, to the extent of CXCR2 activation. A CXCR2 antagonist, such as this compound, will inhibit or reduce the CXCL1-induced Ca2+ flux, resulting in a diminished fluorescence signal. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the Ca2+ response and calculating the half-maximal inhibitory concentration (IC50).

Materials and Reagents

-

Cells: Human embryonic kidney (HEK293) cells stably expressing human CXCR2 (HEK293-CXCR2) or human polymorphonuclear neutrophils (PMNs).

-

Recombinant Human CXCL1: (carrier-free)

-

This compound: (CXCR2/CXCR1 Antagonist)

-

Fluo-4 AM: (or other suitable fluorescent Ca2+ indicator)

-

Pluronic F-127:

-

Probenecid:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Black, clear-bottom 96-well or 384-well microplates: (tissue culture-treated)

-

Fluorescence microplate reader with kinetic reading capability and automated injectors: (e.g., FlexStation, FLIPR)

Experimental Protocols

Protocol 1: Calcium Flux Assay using HEK293-CXCR2 Cells

1. Cell Culture and Seeding:

-

Culture HEK293-CXCR2 cells in complete cell culture medium at 37°C in a humidified atmosphere of 5% CO2.

-

The day before the assay, harvest the cells and seed them into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]

-

Incubate the plates overnight to allow for cell attachment and formation of a monolayer.

2. Preparation of Reagents:

-

Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

-

Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For each 10 mL, add 20 µL of 1 mM Fluo-4 AM stock, 40 µL of 250 mM Probenecid stock, and 20 µL of 10% Pluronic F-127. Mix well. Probenecid is included to inhibit the efflux of the de-esterified dye.

-

CXCL1 Working Solution: Prepare a stock solution of CXCL1 in a carrier-free buffer. On the day of the assay, dilute the CXCL1 in Assay Buffer to the desired final concentration (e.g., EC80 concentration, typically in the low nanomolar range, to be determined empirically).

-

This compound and Test Compound Plates: Prepare serial dilutions of this compound and test compounds in Assay Buffer at 4X the final desired concentration in a separate compound plate.

3. Dye Loading:

-

Remove the culture medium from the cell plate.

-

Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

-

Add a final volume of 100 µL of Assay Buffer to each well.

4. Calcium Flux Measurement:

-

Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Set the instrument to excite at approximately 490 nm and measure emission at approximately 525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add 50 µL of the 4X this compound or test compound solution to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add 50 µL of the 4X CXCL1 solution to all wells to stimulate the Ca2+ flux.

-

Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

Protocol 2: Calcium Flux Assay using Human Neutrophils

1. Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human peripheral blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).

-

Resuspend the isolated neutrophils in an appropriate buffer (e.g., RPMI-1640 with 20 mM HEPES).

2. Dye Loading:

-

Incubate the neutrophil suspension (e.g., 10 x 10^6 cells/mL) with 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 1 mM Probenecid for 30-45 minutes at 37°C in the dark.[1]

-

Wash the cells twice with Assay Buffer to remove extracellular dye.

-